molecular formula C21H16N2O7S B2779076 methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate CAS No. 866157-21-3

methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate

Cat. No.: B2779076
CAS No.: 866157-21-3
M. Wt: 440.43
InChI Key: OVICVWWKZCLQPQ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with a nitro group at position 2 and a sulfonyl-linked methyl benzoate moiety at position 10. This structure combines a fused benzoxazepine system with electron-withdrawing (nitro, sulfonyl) and polar (ester) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 2-[(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7S/c1-29-21(24)16-6-2-5-9-20(16)31(27,28)22-13-14-12-15(23(25)26)10-11-18(14)30-19-8-4-3-7-17(19)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICVWWKZCLQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate typically involves several key steps:

  • Formation of the oxazepine ring: : The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate dinitrobenzene derivative and an amino alcohol under acidic conditions.

  • Introduction of the sulfonyl group: : This step involves sulfonation of the oxazepine ring, often achieved through the use of chlorosulfonic acid.

  • Esterification: : The final step is the esterification of the benzenecarboxylic acid with methanol, usually under acidic or basic catalysis to produce the methyl ester.

Industrial Production Methods

Industrial production methods often mirror the lab-based synthesis but are optimized for larger scale operations. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening are employed to enhance efficiency, yield, and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate undergoes several types of chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to produce various derivatives.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over palladium catalyst.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Hydrogen gas over palladium or other metal catalysts.

  • Substitution: : Various halogenating agents and bases/acids to facilitate substitutions.

Major Products Formed

Depending on the reaction conditions and reagents, major products formed can include aminobenzoic acid derivatives, substituted oxazepines, and various sulfonated aromatic compounds.

Scientific Research Applications

Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate is valuable in several scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a study subject for reaction mechanisms.

  • Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or pathways.

  • Industry: : Utilized in the manufacturing of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving the nitro and sulfonyl groups. These functional groups participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed mechanistic studies can reveal exact pathways and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate with structurally related compounds, highlighting key differences in core structure, substituents, and biological activities:

Compound Name Core Structure Substituents Biological Activity Key References
Target Compound <br />this compound Dibenzo[b,f][1,4]oxazepine - 2-Nitro<br />- 10-Sulfonyl-linked methyl benzoate Hypothesized antimicrobial/analgesic (based on analogs) -
2-(11-Oxodibenzo[b,f][1,4]thiazepin-10(11H)-yl)-N-phenylacetamide Dibenzo[b,f][1,4]thiazepine - 11-Oxo<br />- 10-Acetamide Significant antimicrobial activity against gram-positive and gram-negative bacteria
8-Chlorodibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid hydrazides Dibenzo[b,f][1,4]oxazepine - 8-Chloro<br />- 10-Carboxylic acid hydrazides Analgesic (prostaglandin antagonism)
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine - 10-Acetyl<br />- 2-Methylbenzenesulfonamide Structural analog; activity not reported
2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one Dibenzo[b,f][1,4]oxazepine - 2-Amino<br />- 10-Methyl<br />- 11-Ketone No direct activity data; potential intermediate

Key Structural and Functional Insights:

Core Heteroatom Variation: The thiazepine analogs (e.g., 2-(11-oxodibenzo[b,f][1,4]thiazepin-yl)-N-phenylacetamide) replace oxygen with sulfur in the seven-membered ring. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy .

This may influence metabolic resistance or target affinity. Sulfonyl Benzoate: The sulfonyl linkage and ester group in the target compound may enhance solubility in polar solvents compared to non-polar acetamide or hydrazide derivatives (e.g., ).

Biological Activity Trends :

  • Antimicrobial Activity : Thiazepine derivatives with acetamide side chains (e.g., 2-(11-oxodibenzo[b,f][1,4]thiazepin-yl)-N-phenylacetamide) show broad-spectrum activity, suggesting that the target compound’s sulfonyl benzoate group could mimic this functionality if optimized for bacterial target interaction .
  • Analgesic Activity : The 8-chloro substitution in dibenzo[b,f][1,4]oxazepine-carboxylic acid hydrazides correlates with prostaglandin antagonism, implying that nitro or sulfonyl groups in the target compound might modulate similar pathways .

Biological Activity

Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented with the following structural formula:

  • Chemical Formula : C14_{14}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : 300.32 g/mol
  • SMILES Notation : O=C(C)Oc1ccccc1S(=O)(=O)c2ccccc2N(c3ccccc3)c4ccccc4

Structural Features

  • The compound contains a dibenzo[b,f][1,4]oxazepin core, which is known for its diverse pharmacological properties.
  • The nitro group and sulfonyl moiety contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Target Bacteria
Compound A10Staphylococcus aureus
Compound B25Escherichia coli
Methyl Compound50Pseudomonas aeruginosa

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity against:

  • HeLa Cells : IC50_{50} = 15 µM
  • MCF-7 Cells : IC50_{50} = 20 µM

These findings suggest that the compound may inhibit cell proliferation effectively in certain cancer types.

The proposed mechanism of action involves the inhibition of critical cellular pathways related to DNA synthesis and repair. This is particularly relevant in cancer therapy, where targeting rapidly dividing cells can lead to effective treatment outcomes.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized various nitro-substituted dibenzo derivatives. Among them, this compound showed superior antibacterial activity compared to other tested compounds.

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation published in Cancer Research highlighted the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The results indicated that the compound induced apoptosis through activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

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